molecular formula C22H26N4O2 B5625925 1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5625925
M. Wt: 378.5 g/mol
InChI Key: PXFUBYGLBXAXBU-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have garnered interest for their unique structural features and potential receptor binding properties. Research has focused on understanding their synthesis, molecular structure, and properties to explore their utility in various fields.

Synthesis Analysis

The synthesis of similar spiro compounds involves key steps such as the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, and the reaction of lactols with stabilized phosphoranes to afford spiropiperidines with carbon residues in position 3. These methodologies indicate a complex synthesis route involving multiple steps and reagents (Maier & Wünsch, 2002).

Molecular Structure Analysis

Molecular structure analysis through NMR spectroscopy and X-ray diffraction has been employed to understand the conformational preferences of related compounds. For instance, tropane-spiro-imidazolines show preferred conformations in solution and solid state, providing insights into their molecular structures (Whelan et al., 1995).

Chemical Reactions and Properties

Compounds containing the benzofuran moiety can undergo various chemical reactions, including reactions with diazotized heterocyclic amines and hydroximoyl chlorides, leading to a plethora of derivatives. These reactions highlight the chemical versatility and reactivity of the benzofuran core (Abdelhamid et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the applications and handling of these compounds. For example, the crystal structure of certain derivatives can reveal information about molecular conformations and potential intermolecular interactions (Pfaffenrot et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's structure. For instance, the presence of nitrile groups and the specific spiro arrangement can significantly influence the compound's affinity and selectivity towards certain receptors, impacting its chemical behavior and potential applications (Maier & Wünsch, 2002).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzofuran and imidazopyridine derivatives have been studied for various biological activities, including antimicrobial properties and effects on certain cellular pathways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(3,6-dimethyl-1-benzofuran-2-yl)-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-4-5-16-15(2)19(28-18(16)12-14)21(27)26-10-7-22(8-11-26)20-17(23-13-24-20)6-9-25(22)3/h4-5,12-13H,6-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUBYGLBXAXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC4(CC3)C5=C(CCN4C)NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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